(1R)-1-Cyclopropyl-2-nitroethanamine;hydrochloride

Chiral resolution Enantiomeric purity Asymmetric synthesis

(1R)-1-Cyclopropyl-2-nitroethanamine hydrochloride (CAS 2445750-29-6) is an enantiopure chiral amine building block representing a defined (R)-configuration stereoisomer within the broader class of α-substituted cyclopropylamine derivatives that have been investigated as mechanism-based inhibitors of histone demethylase KDM1A/LSD1 and monoamine oxidases. The compound combines a strained cyclopropane ring with a primary amine and a nitro group, yielding a molecular formula of C₅H₁₁ClN₂O₂ and a molecular weight of 166.60 g/mol.

Molecular Formula C5H11ClN2O2
Molecular Weight 166.61
CAS No. 2445750-29-6
Cat. No. B2552685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-Cyclopropyl-2-nitroethanamine;hydrochloride
CAS2445750-29-6
Molecular FormulaC5H11ClN2O2
Molecular Weight166.61
Structural Identifiers
SMILESC1CC1C(C[N+](=O)[O-])N.Cl
InChIInChI=1S/C5H10N2O2.ClH/c6-5(3-7(8)9)4-1-2-4;/h4-5H,1-3,6H2;1H/t5-;/m0./s1
InChIKeyNUOLCMZODQRKHC-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1R)-1-Cyclopropyl-2-nitroethanamine Hydrochloride CAS 2445750-29-6: Chiral Building Block Baseline Identity


(1R)-1-Cyclopropyl-2-nitroethanamine hydrochloride (CAS 2445750-29-6) is an enantiopure chiral amine building block representing a defined (R)-configuration stereoisomer within the broader class of α-substituted cyclopropylamine derivatives that have been investigated as mechanism-based inhibitors of histone demethylase KDM1A/LSD1 and monoamine oxidases [1]. The compound combines a strained cyclopropane ring with a primary amine and a nitro group, yielding a molecular formula of C₅H₁₁ClN₂O₂ and a molecular weight of 166.60 g/mol . Its core differentiation from racemic or (S)-enantiomer analogs lies in the defined absolute stereochemistry at the carbon bearing the cyclopropyl and amine substituents, which is the primary basis for enantioselective procurement in medicinal chemistry and asymmetric synthesis programs.

Why Generic Substitution Fails for (1R)-1-Cyclopropyl-2-nitroethanamine Hydrochloride CAS 2445750-29-6


In-class cyclopropylamine analogs — including the racemic mixture, the (S)-enantiomer, or achiral cyclopropylamine building blocks — cannot be freely interchanged with (1R)-1-cyclopropyl-2-nitroethanamine hydrochloride because the (R)-configuration at the chiral center directly governs the three-dimensional orientation of the amine and cyclopropyl substituents, which in turn determines binding geometry to biological targets such as KDM1A/LSD1 or MAO enzymes [1]. In the context of LSD1 inhibitors derived from the tranylcypromine scaffold, even minor alterations to the α-substituent stereochemistry on the cyclopropane ring profoundly affect inhibitory potency, as demonstrated by structure–activity relationship (SAR) studies showing that specific α-substituted cyclopropylamine derivatives achieve nanomolar potency (e.g., compound 44a with IC₅₀ = 31 nM against KDM1A) while close analogs with altered substitution patterns show reduced activity [2]. The nitro group further modulates the electronic properties and metabolic fate of the molecule; substituting a nitro-bearing chiral cyclopropylamine with a non-nitrated or differently nitrated analog introduces unquantified risks in downstream reactivity, biological selectivity, and pharmacokinetic profile.

Quantitative Differential Evidence for (1R)-1-Cyclopropyl-2-nitroethanamine Hydrochloride CAS 2445750-29-6


Defined (R)-Enantiomeric Identity vs. Racemic Mixture

The target compound is explicitly specified as the (R)-enantiomer by both IUPAC name designation and CAS registry assignment (2445750-29-6), whereas the racemic 1-cyclopropyl-2-nitroethanamine hydrochloride lacks a dedicated CAS number distinguishing it as a mixture of (R) and (S) forms . This defined stereochemical identity provides a baseline differentiation critical for applications requiring absolute configuration control.

Chiral resolution Enantiomeric purity Asymmetric synthesis

Commercial Purity Specification vs. Closest Nitro-Cyclopropylamine Analogs

The hydrochloride salt of (1R)-1-cyclopropyl-2-nitroethanamine is commercially available with a minimum purity specification of 95% (vendor data) . A structurally related nitro-cyclopropylamine building block, N-cyclopropyl-2-nitroaniline (CAS 55432-23-0), is supplied at a comparable minimum purity of 96% [1]. This places the target compound within the typical purity bracket for research-grade nitro-substituted cyclopropylamine intermediates.

Chemical purity Quality specification Procurement benchmarking

LSD1/KDM1A Inhibitor Scaffold Class Activity: Potency Benchmark for α-Substituted Cyclopropylamines

Within the class of α-substituted cyclopropylamine KDM1A inhibitors, the most potent analog reported (compound 44a, possessing a meta-halogenated phenyl ring at the β-position) achieves an IC₅₀ of 31 nM against KDM1A [1]. While the target compound (1R)-1-cyclopropyl-2-nitroethanamine lacks a β-phenyl substituent and therefore is not expected to match this potency, the SAR framework establishes that the α-cyclopropylamine scaffold — of which the target compound is a core structural fragment — is the pharmacophoric element responsible for covalent flavin adduct formation in the KDM1A active site [1][2]. The nitro group present in the target compound introduces an electron-withdrawing substituent absent in the benchmark inhibitors, creating a differentiated starting point for hit-to-lead optimization.

KDM1A/LSD1 inhibition Epigenetics Cyclopropylamine SAR

Functional Group Orthogonality: Nitro-Containing Cyclopropylamine vs. Non-Nitrated Cyclopropylamine Building Blocks

The presence of the nitro substituent classifies (1R)-1-cyclopropyl-2-nitroethanamine as a nitro-substituted cyclopropane (NCP), a subclass of donor–acceptor cyclopropanes (DACs) that exhibit distinct reactivity compared to non-nitrated cyclopropylamines [1]. The nitro group serves as a strong electron-withdrawing moiety that activates the cyclopropane ring toward ring-opening reactions and can be subsequently transformed into amino (via reduction), azo, or heterocyclic functionalities — synthetic options unavailable with unsubstituted cyclopropylamine building blocks [1].

Nitro group reactivity Donor-acceptor cyclopropane Synthetic versatility

Recommended Application Scenarios for (1R)-1-Cyclopropyl-2-nitroethanamine Hydrochloride CAS 2445750-29-6


Chiral Intermediate for KDM1A/LSD1 Inhibitor Lead Optimization

The compound can serve as an enantiomerically defined starting material for the synthesis of α-substituted cyclopropylamine-based KDM1A/LSD1 inhibitors. SAR studies have established that the cyclopropylamine core is the pharmacophoric element that forms a covalent adduct with the FAD cofactor in the KDM1A active site . The (R)-configured nitro-bearing scaffold provides a functionalized entry point for introducing β-substituents (e.g., aryl or heteroaryl groups) to optimize potency toward the nanomolar IC₅₀ range demonstrated by optimized analogs [1].

Asymmetric Synthesis of Nitrocyclopropane-Derived Heterocycles

As a chiral nitro-substituted donor–acceptor cyclopropane (DAC), the compound is positioned for ring-opening or ring-expansion reactions to generate enantiomerically enriched heterocyclic scaffolds, including pyrrolidines, pyrrolines, and cyclopropyl amino acid derivatives . The nitro group serves as a traceless directing/activating group that can be reduced post-cyclization to reveal a primary amine, enabling access to chiral 1,2-diamine or amino acid motifs relevant to pharmaceutical candidate synthesis.

Enantioselective Probe for Cyclopropylamine–MAO Mechanistic Studies

Cyclopropylamines are established mechanism-based inactivators of monoamine oxidases (MAO-A and MAO-B), with the inactivation proceeding through ring-opening of the cyclopropane moiety following single-electron oxidation . The (R)-enantiomerically pure nitro-bearing analog can be employed as a stereochemical probe to investigate enantioselectivity in MAO active-site recognition and to dissect the contribution of the nitro substituent to inactivation kinetics, relative to non-nitrated cyclopropylamine probes such as tranylcypromine.

Procurement for Fragment-Based Drug Discovery (FBDD) Libraries

The compound's low molecular weight (166.60 g/mol), defined chirality, and presence of both hydrogen-bond donor (primary amine) and acceptor (nitro) functionalities make it suitable for inclusion in fragment libraries targeting epigenetic reader and eraser domains. The minimum 95% purity specification meets the typical ≥95% threshold for fragment library screening, and the nitro group provides a distinct pharmacophoric feature relative to the more common unsubstituted cyclopropylamine fragments.

Quote Request

Request a Quote for (1R)-1-Cyclopropyl-2-nitroethanamine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.